molecular formula C16H18N4O3 B2673533 methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate CAS No. 1795190-36-1

methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate

Cat. No.: B2673533
CAS No.: 1795190-36-1
M. Wt: 314.345
InChI Key: OFRBIEDNVUUDMG-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate” is a compound that contains a 1,2,3-triazole ring. The 1,2,4-triazole ring is one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study reported the synthesis of quinoline-based [1,2,3]-triazole hybrid derivative via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones. Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .

Scientific Research Applications

X-ray Crystallographic Studies

Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate and related compounds have been studied using X-ray crystallographic analysis. This research reveals detailed structural information, including conformation and crystal packing, which is crucial for understanding the physical and chemical properties of these compounds (Little, Jenkins, & Vaughan, 2008).

Synthesis and Antimicrobial Activities

Synthesis of novel compounds involving triazole derivatives, including this compound, has been explored. These studies focus on developing new antimicrobial agents, as some synthesized compounds exhibit good to moderate activities against various microorganisms (Bektaş et al., 2007).

Biological Activity and Hybrid Polymers

Research on the synthesis of hybrid polymers incorporating triazole derivatives, including the compound , demonstrates significant biological activities. Such studies are essential for the development of new materials with potential therapeutic applications (Kareem, Abdalrazzak, Aowda, & Aljamali, 2021).

Molecular Structure and Vibrational Spectra

Studies involving the molecular structure and vibrational spectra of similar compounds provide insight into their chemical behavior. This information is valuable for understanding the interactions and stability of these compounds at the molecular level (Taşal et al., 2009).

Catalysis and Oxidation Studies

Research on the use of triazole-based compounds in catalysis, particularly in oxidation reactions, has been conducted. These studies are significant for industrial applications, including the synthesis of complex organic compounds (Saleem et al., 2014).

Crystal Structure Analysis

Crystal structure analysis of related compounds helps in understanding the spatial arrangement of atoms and the intermolecular interactions, which are critical for predicting the reactivity and stability of these compounds (Viswanathan et al., 2015).

Preparation and Reactivity Studies

Investigations into the preparation and reactivity of compounds similar to this compound provide valuable insights into their potential applications in various chemical reactions (Ibenmoussa et al., 1998).

Environmental Impact

Studies on the occurrence and removal of triazole derivatives in wastewater highlight the environmental impact of these compounds. Understanding their behavior in the water cycle is crucial for assessing their environmental safety (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

methyl 2-[4-(triazol-1-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-23-16(22)14-5-3-2-4-13(14)15(21)19-9-6-12(7-10-19)20-11-8-17-18-20/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRBIEDNVUUDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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